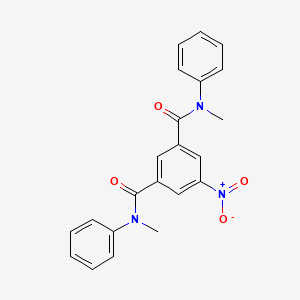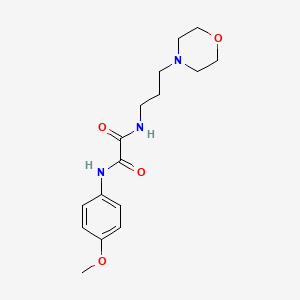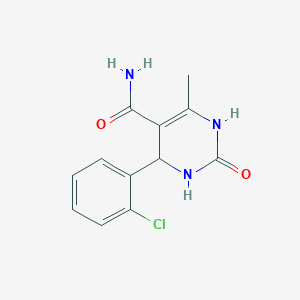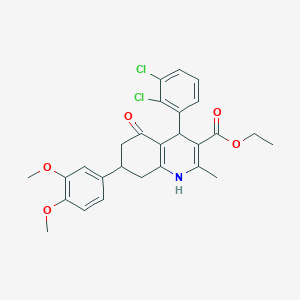
N,N'-Dimethyl-5-nitro-N,N'-diphenyl-isophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N,N'-Dimetil-5-nitro-N,N'-difenil-isoftalamida es un compuesto orgánico que pertenece a la clase de los compuestos nitro. Presenta un grupo nitro (NO2) unido a un anillo aromático, que está adicionalmente sustituido con grupos dimetil y difenil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la N,N'-Dimetil-5-nitro-N,N'-difenil-isoftalamida típicamente involucra la nitración de un precursor aromático seguida de la formación de amida. Un método común involucra la nitración de la N,N'-dimetil-N,N'-difenil-isoftalamida utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico bajo condiciones controladas de temperatura. La reacción es exotérmica y requiere un control cuidadoso de la temperatura para evitar la descomposición del producto.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar reactores de flujo continuo para garantizar una calidad y rendimiento consistentes. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso. Los pasos de purificación, como la recristalización o la cromatografía, se emplean a menudo para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
La N,N'-Dimetil-5-nitro-N,N'-difenil-isoftalamida experimenta diversas reacciones químicas, incluyendo:
Reducción: El grupo nitro puede reducirse a un grupo amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El anillo aromático puede experimentar reacciones de sustitución electrófila, donde el grupo nitro actúa como un grupo desactivador, dirigiendo los sustituyentes entrantes a la posición meta.
Oxidación: El compuesto puede oxidarse en condiciones fuertemente oxidantes, lo que lleva a la formación de diversos productos de oxidación.
Reactivos y Condiciones Comunes
Agentes reductores: Gas hidrógeno con catalizador de paladio, borohidruro de sodio.
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Reactivos de sustitución: Halógenos (cloro, bromo), agentes nitrantes.
Productos Principales
Reducción: Formación de N,N'-dimetil-5-amino-N,N'-difenil-isoftalamida.
Sustitución: Formación de derivados meta-sustituidos.
Oxidación: Formación de ácidos carboxílicos u otros productos oxidados.
Aplicaciones Científicas De Investigación
La N,N'-Dimetil-5-nitro-N,N'-difenil-isoftalamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos y como un farmacóforo en química medicinal.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de la N,N'-Dimetil-5-nitro-N,N'-difenil-isoftalamida involucra su interacción con objetivos moleculares como enzimas y receptores. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que interactúan con componentes celulares, lo que lleva a diversos efectos biológicos. La estructura aromática del compuesto le permite participar en interacciones π-π con aminoácidos aromáticos en proteínas, influyendo en su función.
Comparación Con Compuestos Similares
Compuestos Similares
N,N-Dimetil-4-nitroanilina: Estructura similar pero con un patrón de sustitución diferente.
N,N-Dimetil-5-nitro-N,N'-difenil-pirimidina-4,6-diamina: Contiene un anillo de pirimidina en lugar de un núcleo de isoftalamida.
Nitrosaminas: Compuestos con un grupo nitroso unido a una amina, conocidos por sus propiedades cancerígenas.
Unicidad
La N,N'-Dimetil-5-nitro-N,N'-difenil-isoftalamida es única debido a su patrón de sustitución específico y la presencia de ambos grupos funcionales nitro y amida.
Propiedades
Fórmula molecular |
C22H19N3O4 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
1-N,3-N-dimethyl-5-nitro-1-N,3-N-diphenylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H19N3O4/c1-23(18-9-5-3-6-10-18)21(26)16-13-17(15-20(14-16)25(28)29)22(27)24(2)19-11-7-4-8-12-19/h3-15H,1-2H3 |
Clave InChI |
PPMZTGKRXCZIRO-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-6-phenyl-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11640072.png)
![1,4-Bis[(4-ethylphenyl)methyl]piperazine](/img/structure/B11640081.png)
![3-(1,3-benzothiazol-2-yl)-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B11640083.png)
![2-Amino-1-(4-bromo-2-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640093.png)

![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640105.png)
![4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol](/img/structure/B11640113.png)

![5-bromo-2-hydroxy-N'-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640131.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11640142.png)

![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640155.png)
